molecular formula C20H25N7O3 B2613528 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide CAS No. 898463-54-2

2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide

Cat. No.: B2613528
CAS No.: 898463-54-2
M. Wt: 411.466
InChI Key: CUOTWONKCWCGBM-UHFFFAOYSA-N
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Description

2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C20H25N7O3 and its molecular weight is 411.466. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

The chemical compound 2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide has been explored within various scientific contexts, including its synthesis and biological activity assessment. This compound is part of broader research efforts aimed at developing new heterocyclic compounds with potential therapeutic applications.

  • Synthesis of Novel Compounds : A study presented the synthesis of novel compounds, including 2-(4-(3-methylbenzyl)pyrimidine) acetic acid, and others derived from visnaginone and khellinone, showcasing the versatility of such chemical structures in generating a variety of biologically active compounds. These compounds were evaluated for their anti-inflammatory and analgesic activities, indicating their potential in medical applications (A. Abu‐Hashem et al., 2020).

  • Polyamide Synthesis : Research into polyamides containing uracil and adenine has utilized similar chemical structures for the synthesis of compounds with specific biological functions. This approach highlights the role of such chemicals in developing materials with potential biomedical applications (M. Hattori & M. Kinoshita, 1979).

  • Biological Activities of Thiadiazole Derivatives : Another study focused on the synthesis of 1,3,4-thiadiazole amide compounds containing piperazine, demonstrating their inhibitory effects on certain bacterial strains. This work suggests the compound's usefulness in developing antimicrobial agents (Z. Xia, 2015).

  • Pharmacological Candidate Development : A potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) was developed, highlighting the pharmaceutical potential of compounds with similar structures. This discovery paves the way for the treatment of diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

Mechanism of Action

    Target of Action

    Compounds with a piperazine moiety, like “2-(4-(3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide”, often interact with various neurotransmitter receptors, such as dopamine and serotonin receptors .

    Mode of Action

    The compound may bind to these receptors and modulate their activity, leading to changes in neurotransmitter levels and neuronal signaling .

    Biochemical Pathways

    The compound’s effects on neurotransmitter receptors could impact various biochemical pathways involved in mood regulation, cognition, and other neurological functions .

    Pharmacokinetics

    The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would determine its bioavailability and half-life in the body. These properties can be influenced by factors such as the compound’s chemical structure and the patient’s metabolic rate .

    Result of Action

    The compound’s modulation of neurotransmitter receptors could lead to changes in neuronal signaling, potentially impacting mood, cognition, and other neurological functions .

    Action Environment

    The compound’s efficacy and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances in the body .

Properties

IUPAC Name

2-[4-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O3/c1-13-4-3-5-14(10-13)11-27-16-17(24(2)20(30)23-18(16)29)22-19(27)26-8-6-25(7-9-26)12-15(21)28/h3-5,10H,6-9,11-12H2,1-2H3,(H2,21,28)(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOTWONKCWCGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CC(=O)N)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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